tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 521979-95-3
VCID: VC2670222
InChI: InChI=1S/C19H26N2O4/c1-19(2,3)25-17(22)20-11-9-15(10-12-20)21-13-16(24-18(21)23)14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)N2CC(OC2=O)C3=CC=CC=C3
Molecular Formula: C19H26N2O4
Molecular Weight: 346.4 g/mol

tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate

CAS No.: 521979-95-3

Cat. No.: VC2670222

Molecular Formula: C19H26N2O4

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate - 521979-95-3

Specification

CAS No. 521979-95-3
Molecular Formula C19H26N2O4
Molecular Weight 346.4 g/mol
IUPAC Name tert-butyl 4-(2-oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C19H26N2O4/c1-19(2,3)25-17(22)20-11-9-15(10-12-20)21-13-16(24-18(21)23)14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
Standard InChI Key MHOLMRSMMKFXDR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)N2CC(OC2=O)C3=CC=CC=C3
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)N2CC(OC2=O)C3=CC=CC=C3

Introduction

Chemical Properties and Structure

Molecular Structure

tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate contains several key structural elements:

  • A 1,3-oxazolidin-2-one five-membered ring with a carbonyl at the 2-position

  • A phenyl substituent at the 5-position of the oxazolidinone ring

  • A piperidine ring attached to the nitrogen at the 3-position of the oxazolidinone

  • A tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen

This arrangement creates a molecule with multiple functional groups that can participate in various chemical transformations and biological interactions.

Physical Properties

The compound's physical and chemical properties are summarized in Table 1.

Table 1. Key Physical and Chemical Properties of tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate

PropertyValueReference
Molecular FormulaC19H26N2O4
Molecular Weight346.42 g/mol
CAS Number521979-95-3
Physical StateNot specified in literature-
Melting PointNot specified in literature-
Boiling PointNot specified in literature-

The compound's structure suggests potential for hydrogen bonding through the carbonyl groups and the presence of both hydrophilic and hydrophobic regions, which would influence its solubility profile and interactions with biological systems.

Chemical Identifiers and Database Entries

The compound is cataloged in various chemical databases and commercial inventories with identifiers that facilitate its tracking and procurement:

  • CBNumber: CB21508217

  • It appears in commercial catalogs from multiple suppliers including American Custom Chemicals Corporation and abcr GmbH

Synthesis and Chemical Reactions

Related Synthetic Methodologies

The synthesis of related oxazolidinone derivatives has been well-documented in the literature. For example, 5-phenyl-oxazol-2-one derivatives have been synthesized through condensation reactions of α-bromo ketones with 2,4-thiazolidinedione, followed by intramolecular cyclization . This approach could potentially be adapted for the synthesis of the 5-phenyl-oxazolidin-2-one core of the target compound.

Another approach employed for similar compounds involves the condensation of α-hydroxy ketones with potassium cyanate followed by in situ intramolecular cyclization under acidic conditions . The preparation of substituted oxazolone carboxamides bearing piperidine moieties has been achieved through multi-step syntheses involving Pd-catalyzed cross-coupling reactions and subsequent transformations .

Key Considerations in Synthesis

Several factors would likely influence the successful synthesis of tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate:

  • Stereochemical control at the 5-position of the oxazolidinone ring

  • Selection of appropriate reaction conditions to achieve selective N-substitution

  • Protection/deprotection strategies for the piperidine nitrogen

  • Purification methods to ensure high product purity

SupplierProduct Code/NumberQuantityPurityPrice (as reported)Reference
American Custom Chemicals CorporationCHM00042125g95.00%$4966.5
abcr GmbHAB541060Not specifiedNot specifiedNot specified
VWRNot specifiedNot specifiedNot specifiedNot specified

The relatively high price point suggests that the compound may require complex synthetic procedures or specialized starting materials, making it a high-value chemical reagent.

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